N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0994419
InChI:
InChI=1S/C21H20N2O3S/c1-14-5-10-18(15(2)12-14)26-13-20(24)22-16-6-8-17(9-7-16)23-21(25)19-4-3-11-27-19/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25)
SMILES:
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)C
Molecular Formula:
C21H20N2O3S
Molecular Weight:
380.5 g/mol
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide
CAS No.:
Cat. No.: VC0994419
Molecular Formula: C21H20N2O3S
Molecular Weight: 380.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N2O3S |
|---|---|
| Molecular Weight | 380.5 g/mol |
| IUPAC Name | N-[4-[[2-(2,4-dimethylphenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C21H20N2O3S/c1-14-5-10-18(15(2)12-14)26-13-20(24)22-16-6-8-17(9-7-16)23-21(25)19-4-3-11-27-19/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25) |
| Standard InChI Key | JNOUJXYFQNKREP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)C |
| Canonical SMILES | CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator